1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene
Brand Name: Vulcanchem
CAS No.: 5680-25-1
VCID: VC18478443
InChI: InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3
SMILES:
Molecular Formula: C14H14Cl4
Molecular Weight: 324.1 g/mol

1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene

CAS No.: 5680-25-1

Cat. No.: VC18478443

Molecular Formula: C14H14Cl4

Molecular Weight: 324.1 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene - 5680-25-1

Specification

CAS No. 5680-25-1
Molecular Formula C14H14Cl4
Molecular Weight 324.1 g/mol
IUPAC Name 1,2,3,4-tetrachloro-5-(2,3-dipropylcycloprop-2-en-1-ylidene)cyclopenta-1,3-diene
Standard InChI InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3
Standard InChI Key JEKMNPQZUZYWII-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C1=C2C(=C(C(=C2Cl)Cl)Cl)Cl)CCC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a cyclopentadiene ring substituted with four chlorine atoms at positions 1, 2, 3, and 4. At position 5, a 2,3-dipropyl-2-cyclopropen-1-ylidene group is attached, introducing a strained cyclopropene ring fused to the cyclopentadiene system. This configuration creates a highly polarized electron system, with the cyclopropenylidene group contributing significant ring strain and electron-deficient character.

Key Molecular Parameters

PropertyValue
Molecular FormulaC₁₄H₁₄Cl₄
Molecular Weight324.1 g/mol
CAS Registry5680-25-1
Chlorine Content43.7% (by mass)

The chlorine atoms and cyclopropenylidene substituent collectively enhance the compound’s electrophilicity, making it reactive toward nucleophilic agents and dienophiles in cycloaddition reactions .

Synthetic Pathways and Industrial Production

Chlorination of Cyclopentadiene Derivatives

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, alcohols) but dissolves readily in chlorinated solvents (dichloromethane, chloroform) and aromatic hydrocarbons (toluene, xylene). Thermal stability assessments indicate decomposition above 200°C, with exothermic degradation releasing hydrogen chloride (HCl).

Electrophilic Reactivity

The electron-deficient cyclopentadiene ring participates in Diels-Alder reactions with electron-rich dienes, forming polycyclic adducts. For example, reactions with furan derivatives yield bicyclic structures with potential applications in materials science . The cyclopropenylidene group further enables [2π+2π] cycloadditions, expanding its utility in synthesizing strained hydrocarbon frameworks.

Applications in Advanced Materials and Pharmaceuticals

Organic Synthesis Intermediates

The compound serves as a precursor for synthesizing halogenated polycyclic aromatic hydrocarbons (PAHs), which are investigated for their optoelectronic properties. Derivatives incorporating this scaffold demonstrate tunable band gaps, making them candidates for organic semiconductors .

Bioconjugation and Medicinal Chemistry

Preliminary studies suggest potential in bioorthogonal chemistry, where its strained cyclopropenylidene moiety reacts selectively with trans-cyclooctene derivatives under physiological conditions. This reactivity enables site-specific labeling of biomolecules, though cytotoxicity concerns necessitate further optimization.

Comparative Analysis with Related Compounds

CompoundChlorination PatternKey Functional GroupPrimary Application
Tetrachlorocyclopentadiene1,2,3,4-ClNoneInsecticide synthesis
Hexachlorocyclopentadiene1,2,3,4,5,6-ClNoneFlame retardant production
This Compound1,2,3,4-ClCyclopropenylideneMaterials science

The cyclopropenylidene group distinguishes this compound by introducing enhanced electrophilicity and strain-driven reactivity compared to fully saturated chlorinated analogues .

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